2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 1,3-benzodioxole group and at position 5 with an acetamide-linked 4-phenoxyphenyl moiety. The 1,3-benzodioxole moiety is an electron-rich aromatic system known to enhance metabolic stability and binding affinity in medicinal chemistry, while the 4-phenoxyphenyl group contributes steric bulk and lipophilicity . Synthetic routes may involve condensation of pyrazolo-pyrazinone intermediates with α-chloroacetamides, as inferred from analogous reactions in .
Properties
CAS No. |
1223952-08-6 |
|---|---|
Molecular Formula |
C27H20N4O5 |
Molecular Weight |
480.48 |
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C27H20N4O5/c32-26(28-19-7-9-21(10-8-19)36-20-4-2-1-3-5-20)16-30-12-13-31-23(27(30)33)15-22(29-31)18-6-11-24-25(14-18)35-17-34-24/h1-15H,16-17H2,(H,28,32) |
InChI Key |
YWSPDKIKXDQAED-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=CC=C(C=C5)OC6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide (CAS Number: 1223801-92-0) has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 406.40 g/mol. The structure includes a benzodioxole moiety , a pyrazolo[1,5-a]pyrazine core , and an N-(4-phenoxyphenyl)acetamide group , which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is proposed that the compound may act as an enzyme inhibitor or receptor modulator . The inhibition of certain enzymes can lead to the disruption of cellular processes, such as:
- Inhibition of Tubulin Polymerization : This action can result in cell cycle arrest and apoptosis in cancer cells.
- Modulation of Receptor Activity : Interaction with receptor proteins may alter signaling pathways critical for cell survival and proliferation.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
In addition to anticancer activity, this compound has shown promise as an anti-inflammatory agent . It may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation.
Case Studies
Several studies have reported on the biological activity of this compound:
-
Study on Anticancer Activity :
- A study conducted on human breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.
- Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved PARP and active caspase-3.
-
Anti-inflammatory Study :
- In a murine model of inflammation, administration of the compound significantly reduced paw edema and levels of TNF-alpha and IL-6 in serum, highlighting its potential therapeutic effects in inflammatory diseases.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H18N4O4 |
| Molecular Weight | 406.40 g/mol |
| CAS Number | 1223801-92-0 |
| Anticancer IC50 | ~25 µM |
| Anti-inflammatory Effect | Reduced TNF-alpha & IL-6 |
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Heterocyclic Core: The pyrazolo-pyrazinone core in the target compound (vs. triazolopyrimidines in ) may confer distinct electronic properties, influencing binding to targets like kinases or carbonic anhydrases .
- The 1,3-benzodioxole substituent (shared with ) may improve metabolic stability compared to 4-fluorophenyl () due to reduced oxidative metabolism .
Bioactivity Insights from Analogous Compounds
Table 2: Reported Bioactivities of Structurally Related Compounds
Hypotheses for Target Compound :
- The phenoxyphenyl substituent may align with herbicidal or antifungal activities observed in and , though empirical validation is needed.
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound's activity is attributed to its heterocyclic core (pyrazolo[1,5-a]pyrazinone) and substituents, including the benzodioxole moiety and the 4-phenoxyphenylacetamide group. These elements facilitate interactions with targets like kinases or ion channels. The benzodioxole group enhances lipophilicity and metabolic stability, while the pyrazinone ring contributes to hydrogen bonding with biological receptors .
Q. What are the critical parameters for optimizing its synthesis?
Synthesis requires multi-step reactions, including cyclization of pyrazole precursors and coupling with acetamide derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve reaction yields by stabilizing intermediates .
- Catalysts : Bases like NaH or K₂CO₃ facilitate deprotonation during amide bond formation .
- Temperature control : Maintaining 60–80°C prevents decomposition of heat-sensitive intermediates .
Q. How is the compound characterized to confirm purity and structure?
Analytical methods include:
- NMR spectroscopy for verifying substituent positions and stereochemistry .
- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC (≥95% purity) with UV detection at 254 nm .
Q. What in vitro assays are used to evaluate its anti-inflammatory potential?
Standard assays include:
- COX-1/COX-2 inhibition (enzyme immunoassays) to measure IC₅₀ values .
- NF-κB pathway modulation in macrophage cell lines (e.g., RAW 264.7) using luciferase reporters .
Advanced Research Questions
Q. How can contradictory data on its biological activity across studies be resolved?
Discrepancies may arise from assay conditions (e.g., cell type, concentration range). Mitigation strategies:
- Dose-response validation : Test activity across 3–4 log units to confirm potency thresholds .
- Structural analogs : Compare activity of derivatives to isolate critical functional groups .
- Target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects .
Q. What computational approaches predict its binding modes to kinase targets?
Q. How can its metabolic stability be improved for in vivo studies?
Strategies include:
- Deuterium incorporation at metabolically labile sites (e.g., benzodioxole methyl groups) .
- Prodrug design : Mask acetamide groups with enzymatically cleavable linkers (e.g., esterase-sensitive) .
Q. What methods identify reactive electrophilic sites in its structure?
- Reactivity assays : Incubate with glutathione (GSH) and analyze adducts via LC-MS to detect thiol-trappable electrophiles .
- DFT calculations : Compute Fukui indices to predict nucleophilic attack sites .
Q. How does its pharmacokinetic profile compare to structurally related compounds?
- In vitro ADME : Use Caco-2 monolayers for permeability and microsomal stability assays (e.g., human liver microsomes) .
- Structural analogs : Compare logP values and plasma protein binding (e.g., derivatives with trifluoromethyl groups show improved half-lives) .
Q. What strategies validate its mechanism of action in arrhythmia models?
- Patch-clamp electrophysiology : Assess hERG channel inhibition in HEK293 cells to evaluate cardiac safety .
- In vivo telemetry : Monitor ECG parameters in rodent models after oral administration .
Methodological Considerations
- Contradictory Data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
- Synthesis Scalability : Optimize solvent recovery (e.g., ethanol/water azeotrope) to reduce costs during scale-up .
- Metabolic Profiling : Use hepatocyte co-cultures with CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
